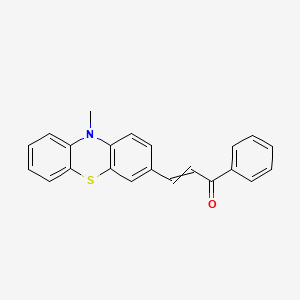
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one is a phenothiazine derivative Phenothiazine compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
The synthesis of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 10-methyl-10H-phenothiazine, followed by a condensation reaction with benzaldehyde. The reaction conditions typically include the use of a formylating agent such as POCl3 and DMF, followed by the addition of benzaldehyde under basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core allows it to interact with biological membranes and proteins, leading to various biological effects. For example, it can inhibit certain enzymes or receptors, resulting in therapeutic effects such as antipsychotic or antimicrobial activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be compared with other phenothiazine derivatives, such as:
4-(10-Methyl-10H-phenothiazin-3-yl)-1,4-dihydropyridines: These compounds have similar phenothiazine cores but differ in their additional functional groups and structures.
Phenothiazine-based D–π–A frameworks: These compounds are designed for specific applications, such as dye-sensitized solar cells, and have unique electronic and optical properties.
Propriétés
Numéro CAS |
681136-73-2 |
|---|---|
Formule moléculaire |
C22H17NOS |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-(10-methylphenothiazin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17NOS/c1-23-18-9-5-6-10-21(18)25-22-15-16(11-13-19(22)23)12-14-20(24)17-7-3-2-4-8-17/h2-15H,1H3 |
Clé InChI |
YYNQECZLPDGRNE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)SC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
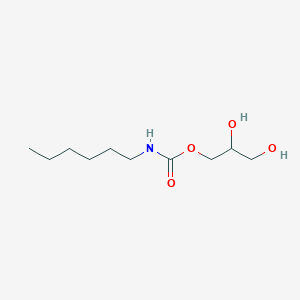
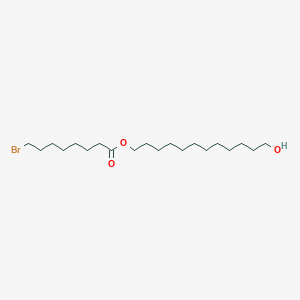

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

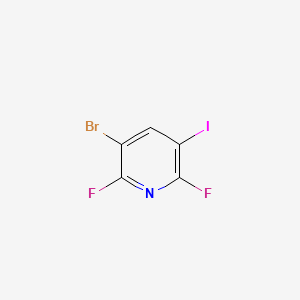
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
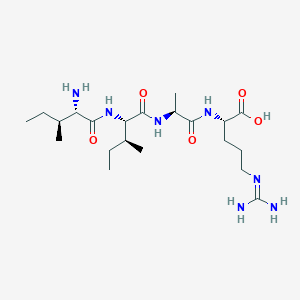
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
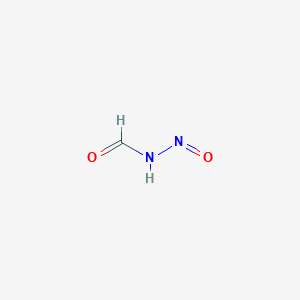
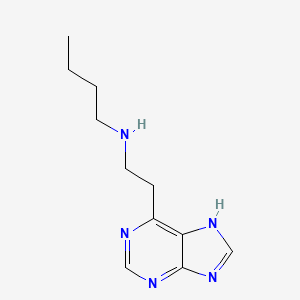
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
